molecular formula C10H14O B14557949 Spiro[4.5]dec-1-en-6-one CAS No. 61765-59-1

Spiro[4.5]dec-1-en-6-one

Cat. No.: B14557949
CAS No.: 61765-59-1
M. Wt: 150.22 g/mol
InChI Key: DQEWRUCBOXVWKE-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-1-en-6-one (CAS: 61765-59-1) is a bicyclic ketone featuring a spirocyclic framework where a cyclohexenone ring is fused to a cyclopentane ring via a single spiro carbon atom. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol and a LogP value of 2, indicating moderate hydrophobicity .

Properties

CAS No.

61765-59-1

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

spiro[4.5]dec-3-en-10-one

InChI

InChI=1S/C10H14O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h3,7H,1-2,4-6,8H2

InChI Key

DQEWRUCBOXVWKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC=C2)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.5]dec-1-en-6-one typically involves the cyclization of appropriate precursors. One common method involves the use of a spiro-annelation reaction, where a precursor molecule undergoes a series of transformations to form the spirocyclic structure. For example, the preparation of 6,10-dimethylspiro[4.5]dec-6-en-2-one involves specific reaction conditions such as the use of lithium aluminum hydride as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]dec-1-en-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Spiro[4.5]dec-1-en-6-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Spiro[4.5]dec-1-en-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Spirovetivanes (e.g., β-Vetivone)

  • Structure: β-Vetivone (spiro[4.5]decane core) shares the spiro[4.5] framework but lacks the enone system, instead featuring methyl and isopropyl substituents .
  • Properties :
    • Higher molecular weight (≈220 g/mol ) due to substituents.
    • Natural origin (vetiver oil) with applications in fragrances.
  • Key Difference: The absence of a conjugated enone system in β-vetivone reduces its electrophilic reactivity compared to Spiro[4.5]dec-1-en-6-one.

Azaspiro Compounds (e.g., 2,8-Diazaspiro[4.5]dec-2-yl)

  • Structure : Incorporates nitrogen atoms in the spiro rings (e.g., 2,8-diazaspiro[4.5]dec-2-yl), altering electronic properties .
  • Bioactivity :
    • Demonstrated 3-fold induction activity in HepG2 cells at 5–10 µg/mL .
    • Enhanced binding to biological targets due to nitrogen lone pairs.
  • Key Difference : Heteroatoms (N/O) in azaspiro compounds improve solubility and modulate pharmacokinetics compared to the hydrocarbon-dominated this compound.

Spiro[4.5]decanone Derivatives (Enzyme Inhibitors)

  • Structure: Spiro[4.5]decanones with substituents at C1 and C7 positions (e.g., 1,7-dimethyl-4-isopropyl derivatives) .
  • Bioactivity: Inhibit prolyl hydroxylase domain (PHD) enzymes with IC₅₀ values ranging from 0.219 µM to 25 mM, depending on the substituents . Limited isoform selectivity between PHD2 and PHD3 .
  • Key Difference: The ketone group in this compound provides a reactive site for further functionalization, unlike saturated spirodecanones.

Oxaspirocyclic Compounds (e.g., 6,10-Dioxaspiro[4.5]decane-7,9-dione)

  • Structure : Contains oxygen atoms in both rings, forming a dione system .
  • Properties :
    • Bond angles (e.g., C10-C15-C14: 115.4° ) and lengths differ due to electronegative oxygen atoms.
    • Increased polarity enhances solubility in polar solvents.
  • Key Difference : The dione system in oxaspiro compounds introduces hydrogen-bonding capability, absent in this compound.

Terpenoid Spirocycles (e.g., Premnaspirodiene)

  • Structure: Spiro[4.5]dec-6-ene skeleton with isoprenoid substituents .
  • Natural Sources : Sesquiterpenes from marine organisms and plants (e.g., Lactarius deliciosus fungi) .
  • Key Difference : The absence of a ketone and presence of olefins in premnaspirodiene limit its use in synthetic derivatization compared to this compound.

Structural and Functional Data Table

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications
This compound Spiro[4.5] + enone 150.22 Ketone, alkene Synthetic intermediate
β-Vetivone Spiro[4.5]decane ~220 Isopropyl, methyl Fragrance industry
2,8-Diazaspiro[4.5]dec-2-yl Azaspiro[4.5] ~180 Amine, alkene HepG2 cell induction
1,7-Dimethyl-4-isopropyl-spiro[4.5]decan-8-one Spiro[4.5]decanone 220.35 Ketone, alkyl groups PHD inhibition (IC₅₀: 0.219 µM)
6,10-Dioxaspiro[4.5]decane-7,9-dione Oxaspiro[4.5] ~196 Dione, ether Crystallographic studies

Key Research Findings

Synthetic Versatility: this compound’s enone system allows for regioselective reactions (e.g., Michael additions), unlike saturated spirocycles .

Bioactivity Modulation : Azaspiro derivatives exhibit enhanced bioactivity due to nitrogen’s electron-donating effects, whereas this compound requires functionalization for similar effects .

Enzyme Inhibition: Spiro[4.5]decanones with bulky substituents show potent PHD inhibition, but isoform selectivity remains a challenge .

Natural vs. Synthetic : Natural spirovetivanes (e.g., β-vetivone) are prized in perfumery, while synthetic analogs like this compound serve as scaffolds for drug discovery .

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